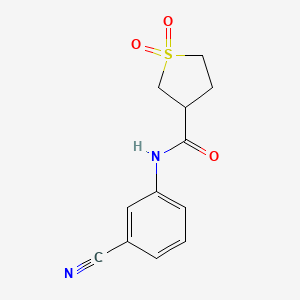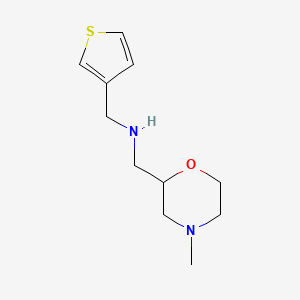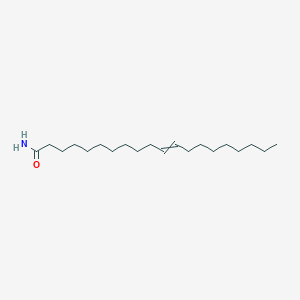
n-(3-Cyanophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(3-Cyanophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide: is an organosulfur compound with a unique structure that includes a tetrahydrothiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Cyanophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide typically involves the reaction of cyanoacetamides with thiophene derivatives. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . The reaction can be carried out without solvents at room temperature or with solvents under heat .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: n-(3-Cyanophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, n-(3-Cyanophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide is used as a building block for synthesizing more complex molecules.
Biology and Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and electronic materials. Its properties make it suitable for applications in organic electronics and optoelectronics .
Wirkmechanismus
The mechanism of action of n-(3-Cyanophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide involves its interaction with molecular targets in biological systems. The cyano group and the tetrahydrothiophene ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Tetrahydrothiophene: A related compound with a similar ring structure but without the cyano and carboxamide groups.
Sulfolane: An oxidized derivative of tetrahydrothiophene used as a solvent.
Thiophene: The unsaturated analog of tetrahydrothiophene.
Uniqueness: Its structure allows for diverse chemical modifications, making it a versatile compound in various fields .
Eigenschaften
Molekularformel |
C12H12N2O3S |
|---|---|
Molekulargewicht |
264.30 g/mol |
IUPAC-Name |
N-(3-cyanophenyl)-1,1-dioxothiolane-3-carboxamide |
InChI |
InChI=1S/C12H12N2O3S/c13-7-9-2-1-3-11(6-9)14-12(15)10-4-5-18(16,17)8-10/h1-3,6,10H,4-5,8H2,(H,14,15) |
InChI-Schlüssel |
ZSHOKJAEGUFFMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC1C(=O)NC2=CC=CC(=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-1-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B14914191.png)



![2-{[(1-Phenylprop-2-yn-1-yl)oxy]carbonyl}benzoic acid](/img/structure/B14914204.png)

